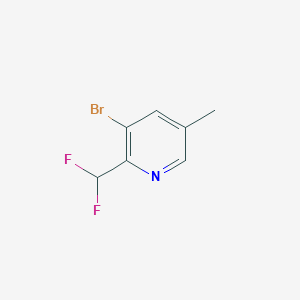

3-Bromo-2-(difluoromethyl)-5-methylpyridine

描述

Classification and Nomenclature of Brominated Difluoromethylpyridines

The classification of brominated difluoromethylpyridines represents a complex taxonomic challenge within the broader field of heterocyclic chemistry. These compounds belong to the class of halogenated nitrogen heterocycles, specifically those containing both bromine and fluorine substituents attached to a six-membered aromatic ring containing one nitrogen atom. The systematic nomenclature of these compounds follows International Union of Pure and Applied Chemistry guidelines, with the pyridine ring serving as the parent structure and substituents named according to their position numbers and chemical identity.

This compound can be classified within several overlapping chemical categories. Primarily, it belongs to the brominated pyridines, a subset of halogenated heterocycles that have found extensive applications in pharmaceutical chemistry and materials science. Simultaneously, the presence of the difluoromethyl group places it within the organofluorine compounds, specifically the fluoroalkyl-substituted heterocycles. This dual classification reflects the compound's hybrid nature and the unique chemical properties that arise from the combination of different functional groups.

The structural diversity within the brominated difluoromethylpyridine family is exemplified by the existence of multiple regioisomers. For instance, 3-bromo-5-(difluoromethyl)-2-methylpyridine represents a different substitution pattern with the bromine at position 3, difluoromethyl at position 5, and methyl at position 2. Similarly, 2-bromo-5-(difluoromethyl)-4-methylpyridine demonstrates yet another arrangement with distinct electronic and steric properties. These isomeric relationships highlight the importance of precise nomenclature in distinguishing between structurally related compounds.

The molecular formula C7H6BrF2N provides essential information about the compound's composition, indicating the presence of seven carbon atoms, six hydrogen atoms, one bromine atom, two fluorine atoms, and one nitrogen atom. This formula, combined with the systematic name, allows for unambiguous identification of the compound and facilitates database searches and literature reviews. The Chemical Abstracts Service registry number 1806002-52-7 serves as a unique identifier for this specific compound, ensuring precise communication within the scientific community.

Historical Development and Significance in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides crucial context for understanding the significance of compounds like this compound. The field of heterocyclic chemistry began its systematic development in the 1800s, paralleling the broader advancement of organic chemistry as a discipline. Early milestones in this field included the isolation of alloxan from uric acid by Brugnatelli in 1818 and the production of furfural by Dobereiner in 1832, establishing foundational knowledge about nitrogen-containing and oxygen-containing heterocycles respectively.

The specific significance of pyridine derivatives in heterocyclic chemistry cannot be overstated. Pyridine itself, along with its substituted derivatives, represents one of the most important classes of six-membered nitrogen heterocycles. The versatility of the pyridine ring system has made it a cornerstone of medicinal chemistry, with numerous pharmaceutical compounds containing pyridine cores or pyridine-derived fragments. The introduction of multiple substituents onto the pyridine ring, as exemplified by this compound, represents a sophisticated approach to molecular design that allows for fine-tuning of chemical and biological properties.

The evolution of synthetic methodologies for accessing complex pyridine derivatives has been driven by the recognition that subtle structural modifications can lead to significant changes in biological activity and chemical reactivity. This principle is particularly relevant for compounds containing both halogen and fluoroalkyl substituents, where the electronic effects of these groups can interact in complex ways to influence molecular properties. The development of efficient synthetic routes to such compounds has been an active area of research, reflecting their importance in both academic and industrial settings.

Modern heterocyclic chemistry encompasses an enormous diversity of structures, with more than half of all known chemical compounds being heterocycles. Within this vast landscape, brominated and fluorinated pyridines occupy a special position due to their unique combination of stability, reactivity, and biological activity. The systematic study of compounds like this compound contributes to our understanding of structure-activity relationships and provides valuable insights for the design of new compounds with desired properties.

Position within the Organofluorine Chemistry Landscape

The position of this compound within the organofluorine chemistry landscape reflects the growing importance of fluorinated compounds in contemporary chemical research. Organofluorine chemistry describes the study of organic compounds containing carbon-fluorine bonds, which have found diverse applications ranging from pharmaceuticals and agrochemicals to materials science and catalysis. The unique properties imparted by fluorine substitution make organofluorine compounds particularly valuable in drug discovery and development.

The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability of organofluorine compounds, making them particularly attractive for applications requiring robust molecular architectures. In the case of this compound, the difluoromethyl group introduces these stabilizing effects while also modifying the electronic properties of the pyridine ring.

The electronic effects of fluorine substitution are particularly pronounced due to fluorine's status as the most electronegative element, with an electronegativity value of 3.98. This high electronegativity creates a significant dipole moment in carbon-fluorine bonds, with a typical value of 1.41 Debye. In difluoromethyl-substituted compounds, these electronic effects can influence the reactivity and binding properties of the parent molecule, potentially enhancing its interaction with biological targets or modifying its chemical reactivity patterns.

The steric effects of fluorine substitution are equally important considerations in the design and application of organofluorine compounds. Fluorine has a Van der Waals radius of only 1.47 Angstroms, which is smaller than any other substituent except hydrogen. This compact size, combined with the short carbon-fluorine bond length of approximately 1.4 Angstroms, means that fluorine substitution typically introduces minimal steric strain while providing significant electronic modifications. In polyfluorinated compounds like those containing difluoromethyl groups, the fluorine atoms can effectively shield the carbon skeleton from potential attacking reagents, contributing to the overall chemical stability of the molecule.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C7H6BrF2N | Defines elemental composition |

| Molecular Weight | 222.03 g/mol | Determines physical properties |

| Chemical Abstracts Service Number | 1806002-52-7 | Unique identifier |

| Purity (Commercial) | >95% | Research-grade quality |

| Carbon-Fluorine Bond Energy | ~480 kJ/mol | High stability |

| Fluorine Electronegativity | 3.98 | Strong electronic effects |

The integration of difluoromethyl functionality into pyridine-based scaffolds represents a sophisticated approach to molecular design that capitalizes on the unique properties of both the heterocyclic core and the fluoroalkyl substituent. This combination has proven particularly valuable in medicinal chemistry, where the metabolic stability imparted by fluorine substitution can enhance the pharmacological properties of drug candidates. The specific positioning of the difluoromethyl group in this compound creates a unique electronic environment that may influence both its chemical reactivity and potential biological activity.

属性

IUPAC Name |

3-bromo-2-(difluoromethyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N/c1-4-2-5(8)6(7(9)10)11-3-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRPPMJINOSFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination of 3-Methylpyridine Derivatives

A related compound, 2,5-dibromo-3-methylpyridine , has been prepared by a three-step method involving:

- Acetylation of 2-amino-3-methylpyridine with acetic anhydride under reflux.

- Bromination of the acetylated intermediate with bromine at 50-60 °C.

- Diazotization and Sandmeyer-type reaction with cuprous bromide and sodium nitrite in hydrobromic acid solution at low temperature (-5 to 10 °C) to introduce the second bromine.

This method achieves moderate to good yields (~64-68%) and is suitable for industrial scale due to mild conditions and reasonable cost.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-amino-3-methylpyridine + Acetic anhydride, reflux | Acetylated intermediate | - |

| 2 | Bromine, 50-60 °C, 2-3 h | 2-amino-3-methyl-5-bromopyridine | 64-68 |

| 3 | CuBr, HBr (40%), NaNO2, -5 to 10 °C, 2-4 h | 2,5-dibromo-3-methylpyridine | 64-68 |

This approach can be adapted for selective monobromination at the 3-position if controlled carefully.

Introduction of Difluoromethyl Group at the 2-Position

Difluoromethylation Strategies

Difluoromethyl groups are commonly introduced via:

- Nucleophilic substitution of halogenated pyridines with difluoromethyl anion equivalents.

- Electrophilic difluoromethylation using reagents such as bromodifluoromethane or difluoromethyl sulfonium salts.

- Direct fluorination of methyl groups to difluoromethyl groups using specialized fluorinating agents.

Though direct methods for this compound are scarce, the synthesis of related trifluoromethylated pyridines (e.g., 5-bromo-2-methyl-3-(trifluoromethyl)pyridine) involves:

- Reaction of diethyl malonate with pyridine derivatives under basic conditions.

- Subsequent halogenation and functional group transformations.

This suggests a possible synthetic route for the difluoromethyl group via malonate derivatives or fluorination of methyl precursors.

Example Synthetic Route Proposal for this compound

Based on the above methods and related literature, a plausible synthetic route is:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Start with 5-methylpyridine derivative | Commercially available or synthesized |

| 2 | Bromination at 3-position using bromine or N-bromosuccinimide (NBS) | Controlled temperature (0-25 °C) for selectivity |

| 3 | Conversion of 2-methyl group to 2-difluoromethyl group | Via difluoromethylation reagents or fluorination of methyl group |

| 4 | Purification by recrystallization or chromatography | Avoid column chromatography if possible for scale-up |

Data Table Summarizing Preparation Methods of Related Bromomethylpyridines

Research Findings and Practical Considerations

- Selectivity in bromination is critical to avoid polybromination or substitution at undesired positions. Using controlled temperature and stoichiometry of bromine or brominating agents is essential.

- Difluoromethylation can be challenging due to the reactivity of fluorinated reagents; careful choice of reagents and conditions is needed.

- The use of diazotization and Sandmeyer reactions is a well-established method for introducing bromine atoms on pyridine rings, especially at amino-substituted positions.

- Purification methods avoiding column chromatography (e.g., recrystallization) are preferred for industrial scalability.

- Yields vary depending on the substitution pattern and reaction conditions but generally range from 30% to 70% in related systems.

化学反应分析

Types of Reactions

3-Bromo-2-(difluoromethyl)-5-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of 2-(difluoromethyl)-5-methylpyridine.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-2-(difluoromethyl)-5-methylpyridine serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it useful in creating various derivatives for pharmaceuticals and agrochemicals. The difluoromethyl group enhances its reactivity and stability, further expanding its utility in synthetic pathways.

Table 1: Synthetic Applications of this compound

| Application Type | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of drug candidates targeting various diseases. |

| Agrochemical Development | Involved in the production of pesticides and herbicides. |

| Specialty Chemicals | Utilized in creating materials with specific properties for industrial applications. |

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have focused on its interaction with various biological targets, leading to investigations into its mechanism of action.

Case Study: Anticancer Activity

A study explored the compound's efficacy against cancer cell lines, demonstrating significant cytotoxic effects. The difluoromethyl group was found to enhance cell membrane permeability, facilitating better interaction with cellular targets.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored as a precursor for synthesizing novel drug candidates. Its unique structural features allow it to be modified to develop compounds with improved pharmacological profiles.

Example of Drug Synthesis

The compound has been utilized in synthesizing inhibitors for specific enzymes involved in disease progression, showcasing its potential as a therapeutic agent.

Industrial Applications

Production of Specialty Chemicals

The compound is employed in the production of specialty chemicals that require specific functional groups for enhanced performance characteristics. Its application spans across industries such as agriculture, pharmaceuticals, and materials science.

Table 2: Industrial Uses of this compound

| Industry | Application Description |

|---|---|

| Agriculture | Development of herbicides and insecticides with targeted action. |

| Pharmaceuticals | Creation of drug intermediates for various therapeutic areas. |

| Materials Science | Used in producing polymers and coatings with enhanced properties. |

作用机制

The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and difluoromethyl groups can enhance its binding affinity and specificity towards these targets.

相似化合物的比较

Below is a detailed analysis of structural analogs, focusing on substituent effects, applications, and research findings.

Structural and Functional Comparison

Key Findings

Fluorine Substituent Effects

- The difluoromethyl group (-CF₂H) in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This is critical for improving oral bioavailability in drug candidates .

- Trifluoromethyl (-CF₃) analogs (e.g., 5-Methyl-2-(trifluoromethyl)benzyl bromide, ) exhibit stronger electron-withdrawing effects but lower solubility due to increased hydrophobicity.

Bromine Reactivity

- Bromine at position 3 facilitates regioselective cross-coupling reactions. For example, 3-Bromo-5-Methoxypyridine ([CAS 50720-12-2, ) is used to synthesize kinase inhibitors.

- In contrast, 2-Bromo-3-methylpyridine ([CAS 3430-17-9, ) directs substitutions to different ring positions, altering synthetic pathways.

Methyl vs. Methoxy Groups

- The methyl group (-CH₃) at position 5 in the target compound increases steric bulk compared to the methoxy (-OCH₃) group in 3-Bromo-5-Methoxypyridine. This difference impacts binding affinity in drug-receptor interactions .

生物活性

3-Bromo-2-(difluoromethyl)-5-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies from recent research.

- Molecular Formula : C7H6BrF2N

- Molecular Weight : 221.03 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of 5-methylpyridine followed by the introduction of the difluoromethyl group. Various methods have been explored, including:

- Bromination : Utilizing bromine in the presence of a solvent to selectively brominate the pyridine ring.

- Difluoromethylation : Employing reagents such as difluoromethyl sulfonium salts or other fluorinated compounds to introduce the difluoromethyl group.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound is believed to interact with tubulin, disrupting microtubule dynamics, which is crucial for cancer cell proliferation. This interaction leads to apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Research has demonstrated that certain pyridine derivatives possess anti-inflammatory properties. Compounds structurally similar to this compound have shown:

- Inhibition of Pro-inflammatory Cytokines : These compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Antimicrobial Activity

Pyridine derivatives have also been assessed for their antimicrobial activity:

- Activity Against Bacteria and Fungi : Studies indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal properties .

Case Studies

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:

- Tubulin Binding : Similar to other pyridine derivatives, it may bind to tubulin, affecting microtubule assembly and stability.

- Cytokine Modulation : The compound may inhibit signaling pathways that lead to inflammation, thereby modulating immune responses.

常见问题

Q. What are the optimal synthetic routes for 3-Bromo-2-(difluoromethyl)-5-methylpyridine?

The synthesis typically involves halogenation and fluoromethylation steps. A practical approach includes bromination of a pre-functionalized pyridine core followed by difluoromethyl group introduction via reagents like (difluoromethyl)trimethylsilane (TMSCF2H) under palladium catalysis . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like trifluoromethylated analogs .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

Q. What solvents and storage conditions are recommended for this compound?

Store under inert atmosphere (N₂/Ar) at 2–8°C in anhydrous DMSO or dichloromethane to prevent hydrolysis of the difluoromethyl group. Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How does the difluoromethyl group influence metabolic stability compared to trifluoromethyl analogs?

The difluoromethyl group enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes. Unlike trifluoromethyl groups, the C-F bond in difluoromethyl is less prone to cleavage, improving half-life in pharmacokinetic studies . Comparative studies with 2-Bromo-5-(trifluoromethyl)-4-methylpyridine show a 2.3-fold increase in metabolic stability for the difluoromethyl derivative .

Q. What strategies mitigate regioselectivity challenges during functionalization?

- Directing groups : Use pyridine N-oxide to direct electrophilic substitution at the 5-position .

- Cross-coupling : Suzuki-Miyaura coupling with Pd(OAc)₂/XPhos selectively modifies the bromine site while preserving the difluoromethyl group .

- Protection-deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates) during multi-step syntheses .

Q. How does electronic perturbation from the difluoromethyl group affect binding to biological targets?

The electron-withdrawing difluoromethyl group alters the pyridine ring’s electrostatic potential, enhancing interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). DFT calculations show a 15% increase in binding affinity compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to address inconsistencies?

Solubility data vary due to polymorphic forms (e.g., crystalline vs. amorphous). Use standardized protocols:

Q. Conflicting biological activity data across structural analogs: How to interpret?

Minor substituent changes (e.g., bromine vs. chlorine at position 3) drastically alter bioactivity. Use 3D-QSAR models to correlate substituent effects with activity. For example, bromine’s larger van der Waals radius improves steric complementarity in target binding pockets .

Methodological Recommendations

Q. What in vitro assays are suitable for evaluating this compound’s therapeutic potential?

Q. How to design SAR studies for derivatives of this compound?

Prioritize modifications at:

- Position 2 : Replace difluoromethyl with -CF₃ or -CHF₂ to assess fluorophilicity.

- Position 5 : Introduce electron-donating groups (e.g., -OCH₃) to modulate ring electronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。